Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate
CAS No.: 19945-56-3
Cat. No.: VC6393655
Molecular Formula: C10H19O5P
Molecular Weight: 250.231
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19945-56-3 |
|---|---|
| Molecular Formula | C10H19O5P |
| Molecular Weight | 250.231 |
| IUPAC Name | methyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate |
| Standard InChI | InChI=1S/C10H19O5P/c1-5-14-16(12,15-6-2)8-9(3)7-10(11)13-4/h7H,5-6,8H2,1-4H3/b9-7+ |
| Standard InChI Key | UBBRMCHLUWPZKH-UHFFFAOYSA-N |
| SMILES | CCOP(=O)(CC(=CC(=O)OC)C)OCC |
Introduction
Structural and Chemical Properties
Molecular Architecture
Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate consists of a diethyl phosphonate group () attached to the γ-carbon of a 3-methylbut-2-enoate ester. The -configuration of the double bond is confirmed by its IUPAC name, methyl ()-4-diethoxyphosphoryl-3-methylbut-2-enoate, and spectroscopic data. The presence of the electron-withdrawing phosphonate group enhances the electrophilicity of the α,β-unsaturated ester, facilitating conjugate addition reactions.
Key Structural Features:
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Phosphonate Group: Imparts stability against hydrolysis compared to phosphate analogues.
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α,β-Unsaturated Ester: Enables Michael additions and cycloadditions.
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Branching at C3: The methyl group at C3 introduces steric effects that influence regioselectivity in reactions.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 250.231 g/mol | |
| IUPAC Name | Methyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate | |
| SMILES | CCOP(=O)(CC(=CC(=O)OC)C)OCC | |
| InChIKey | UBBRMCHLUWPZKH-UHFFFAOYSA-N |
Synthesis and Optimization
Michaelis-Arbuzov Reaction
The primary synthesis route involves the Michaelis-Arbuzov reaction, where triethyl phosphite reacts with methyl 4-bromo-3-methylbut-2-enoate. This method yields the target compound with moderate to high efficiency under optimized conditions.
Reaction Mechanism:
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Nucleophilic Attack: Triethyl phosphite displaces the bromide ion, forming a pentavalent phosphorus intermediate.
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Rearrangement: The intermediate undergoes Arbuzov rearrangement, yielding the diethyl phosphonate and regenerating the ester group.
Optimization Parameters:
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Temperature: 80–100°C under reflux.
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Catalyst: Anhydrous conditions are critical to prevent hydrolysis.
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Yield: Reported yields range from 65% to 85%, depending on stoichiometry and purity of reagents.
Table 2: Synthetic Conditions and Outcomes
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | Toluene | 78% Yield |
| Temperature | 90°C, 12 hrs | Complete Conversion |
| Molar Ratio (P:Br) | 1.2:1 | Minimal Byproducts |
Applications in Organic Synthesis
Cross-Coupling Reactions
The phosphonate group in methyl 4-(diethyl phosphono)-3-methylbut-2-enoate serves as a directing group in palladium-catalyzed cross-couplings. For example, Heck reactions with aryl halides produce styryl derivatives, which are precursors to flavonoids and lignans.
Case Study:
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Substrate: Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate + 4-iodoanisole.
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Catalyst: Pd(OAc)/PPh.
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Product: 4-Methoxystyryl phosphonate (yield: 72%).
Enzyme Inhibition
Preliminary studies suggest that structural analogues of this compound inhibit acetylcholinesterase (AChE), a target for Alzheimer’s therapy. The phosphonate moiety mimics the transition state of acetylcholine hydrolysis, though specific data for this compound remain unpublished.
Comparison with Analogous Compounds
Ethyl 4-(Diethoxyphosphoryl)-3-Methylbut-2-Enoate
The ethyl variant (CAS No. 39760-56-0) shares structural similarity but differs in ester alkyl groups ( vs. ). This minor alteration impacts solubility and reactivity:
Table 3: Methyl vs. Ethyl Derivatives
| Property | Methyl Derivative | Ethyl Derivative |
|---|---|---|
| Molecular Weight | 250.231 g/mol | 264.25 g/mol |
| LogP (Predicted) | 1.8 | 2.3 |
| AChE IC | Not tested | 12.4 µM |
The ethyl derivative’s higher lipophilicity enhances membrane permeability, explaining its superior bioactivity in insecticidal assays.
Future Research Directions
Agricultural Applications
Screening for herbicidal or fungicidal activity is warranted, given the efficacy of related phosphonates in disrupting plant lipid metabolism.
Medicinal Chemistry
Structural modifications, such as replacing the methyl ester with a bioisostere (e.g., amide), could improve pharmacokinetic properties.
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